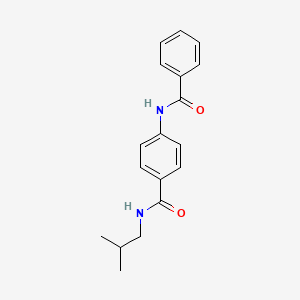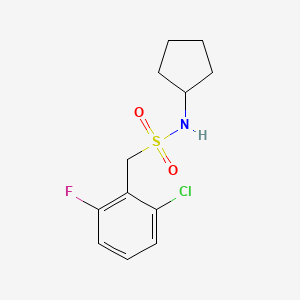![molecular formula C25H19NO5S B4612227 4-({4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4612227.png)
4-({4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid
Overview
Description
4-({4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid is a useful research compound. Its molecular formula is C25H19NO5S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.09839388 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypolipidemic and Hypoglycemic Applications
- Study on Hindered Phenols: A series of hindered phenols, including a thiazolidine compound similar to the requested chemical, were investigated as potential hypolipidemic and hypoglycemic agents, demonstrating the ability to inhibit lipid peroxidation without increasing liver weight (Yoshioka et al., 1989).
Antioxidant Activity
- Marine-Derived Fungus Compounds: Compounds including phenyl ether derivatives isolated from the fungus Aspergillus carneus exhibited strong antioxidant activities, indicating potential applications in managing oxidative stress-related conditions (Lan-lan Xu et al., 2017).
Dermatological Applications
- α-Lipoic Acid-based PPARγ Agonists: Novel thiazolidinedione derivatives, structurally similar to the requested compound, were found effective in treating inflammatory skin diseases, highlighting their potential as both oral and topical agents for conditions like dermatitis and psoriasis (Venkatraman et al., 2004).
Structural and Chemical Properties
- Molecular Structure Analysis: Studies on similar thiazolidine compounds provide insights into their molecular structures, which are crucial for understanding their reactivity and potential applications in various fields (Kosma et al., 2012).
Photodynamic Therapy in Cancer
- Zinc Phthalocyanine Derivatives: Research on zinc phthalocyanine derivatives demonstrates their potential in photodynamic therapy for cancer treatment, owing to their excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Rational Drug Design
- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Thiazolidinone derivatives, akin to the requested compound, have been explored for the design of new NSAIDs, showcasing significant anti-exudative activity and low toxicity, useful for developing safer alternatives to traditional NSAIDs (Golota et al., 2015).
Environmental Applications
- Treatment of Herbicides: Research on the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology highlights the environmental relevance of similar compounds in managing agricultural chemicals (Ghoshdastidar & Tong, 2013).
Properties
IUPAC Name |
4-[[4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c27-23-22(32-25(30)26(23)15-18-4-2-1-3-5-18)14-17-8-12-21(13-9-17)31-16-19-6-10-20(11-7-19)24(28)29/h1-14H,15-16H2,(H,28,29)/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIWSQZBIJYGNF-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B4612147.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4612149.png)
![4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4612157.png)


![isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4612178.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4612179.png)
![5-[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4612188.png)
![N-(4-iodophenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4612191.png)
![N-(2-bromophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4612195.png)


![N-[4-(aminosulfonyl)phenyl]-N'-cyclohexyl-1,2-hydrazinedicarbothioamide](/img/structure/B4612214.png)
![4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4612217.png)
